molecular formula C16H18ClNO4S B604217 4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide CAS No. 1428152-60-6

4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide

Cat. No.: B604217
CAS No.: 1428152-60-6
M. Wt: 355.8g/mol
InChI Key: PPRWSMFIJDMUHX-UHFFFAOYSA-N
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Description

4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide is a sulfonamide compound characterized by the presence of a chloro, ethoxy, and methoxy substituent on the benzene ring. Sulfonamides are a class of compounds known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide typically involves a multi-step process. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfone derivatives.

    Reduction: Reduction of the sulfonamide group.

    Substitution: Halogenation or alkylation of the benzene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, reduced sulfonamides, and various substituted benzene derivatives.

Scientific Research Applications

4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential antimicrobial properties and interactions with biological systems.

    Medicine: Investigated for its potential use as an antimicrobial agent and in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in microorganisms, which is essential for their growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-ethoxy-N-(4-ethylphenyl)benzenesulfonamide
  • 4-chloro-3-ethoxyaniline
  • 2-chloromethyl-3,5-dimethyl-4-phenylsulfonamide

Uniqueness

4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide is unique due to its specific combination of chloro, ethoxy, and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-chloro-3-ethoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4S/c1-3-22-16-10-14(8-9-15(16)17)23(19,20)18-11-12-4-6-13(21-2)7-5-12/h4-10,18H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRWSMFIJDMUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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